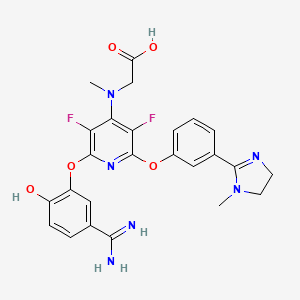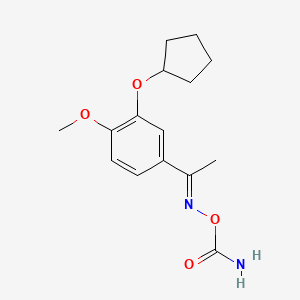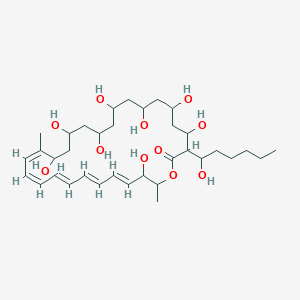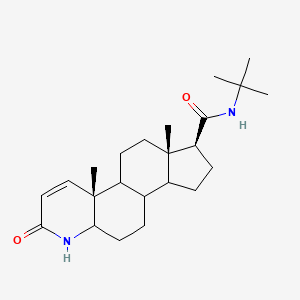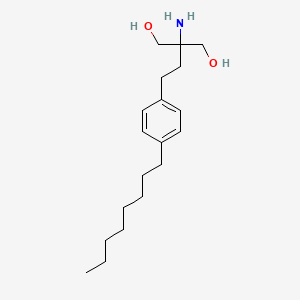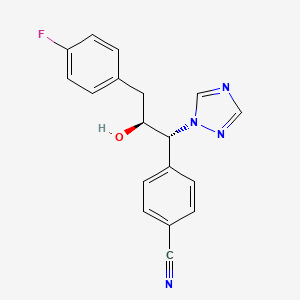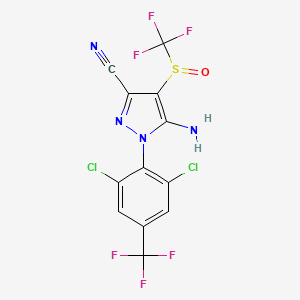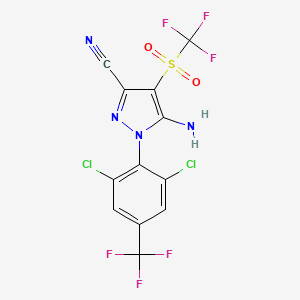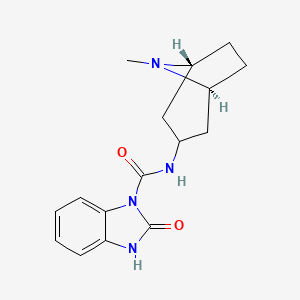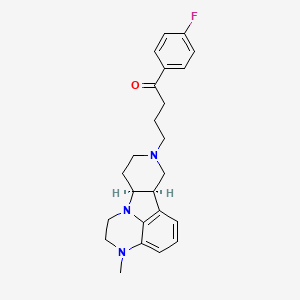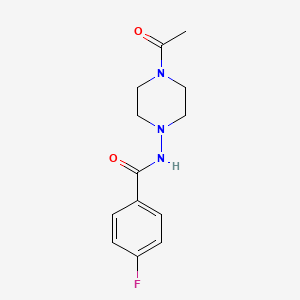
FK 960
Descripción general
Descripción
Aplicaciones Científicas De Investigación
FK-960 tiene varias aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria :
Química: FK-960 se utiliza como herramienta de investigación para estudiar la neurotransmisión colinérgica y sus efectos en el flujo sanguíneo cerebral.
Biología: FK-960 se utiliza en estudios biológicos para investigar sus efectos en la señalización neuronal y la densidad sináptica.
Medicina: FK-960 se está investigando como un posible tratamiento para la demencia, la enfermedad de Alzheimer, la esquizofrenia y la pérdida de memoria. Ha mostrado promesa en mejorar las funciones cognitivas y revertir la reducción del flujo sanguíneo cerebral.
Industria: FK-960 se utiliza en el desarrollo de nuevos agentes terapéuticos y como compuesto de referencia en la investigación farmacéutica.
Mecanismo De Acción
FK-960 ejerce sus efectos mejorando la neurotransmisión colinérgica, lo que lleva a un aumento del flujo sanguíneo cerebral. Actúa sobre las enzimas colinesterasas, particularmente la acetilcolinesterasa, para mejorar la liberación de acetilcolina. Este neurotransmisor juega un papel crucial en las funciones cognitivas y la memoria. La acción de FK-960 no depende de la neurotransmisión no glutamatérgica, lo que indica su especificidad para las vías colinérgicas .
Análisis Bioquímico
Biochemical Properties
FK 960 interacts with various enzymes and proteins, playing a significant role in biochemical reactions. It has been found to stimulate the phosphorylation of mitogen-activated protein/extracellular signal-regulated kinase (ERK) without any effect on the phosphorylation of p38 and c-Jun N-terminal kinase . This suggests that this compound may interact with these proteins and influence their activity.
Cellular Effects
This compound has been shown to have profound effects on various types of cells and cellular processes. For instance, it has been found to increase mRNA and protein levels of glial cell line-derived neurotrophic factor (GDNF) in cultured rat astrocytes . This suggests that this compound influences cell function by impacting gene expression and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules and its influence on gene expression. It has been found to increase the levels of c-Fos and the phosphorylation of cAMP responsive element binding protein (CREB) . These effects were inhibited by PD98059, an ERK kinase inhibitor, suggesting that this compound exerts its effects at the molecular level through these interactions .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been found to vary with different dosages. For instance, in guinea-pig hippocampal slices, this compound was found to augment long-term potentiation (LTP) in the mossy fiber-CA3 pathway . The dose-response curve was bell-shaped with a maximal augmentation at 10^-7 M .
Métodos De Preparación
FK-960 se puede sintetizar a través de dos métodos principales :
-
Método de Acetilación y Reducción
Paso 1: Acetilación de 1-nitrosopiperazina con cloruro de acetilo y piridina en dioxano para producir 1-acetil-4-nitrosopiperazina.
Paso 2: Reducción de 1-acetil-4-nitrosopiperazina con zinc y ácido acético/agua para producir 1-acetil-4-aminopiperazina.
Paso 3: Acilación de 1-acetil-4-aminopiperazina con cloruro de 4-fluorobenzoílo usando trietilamina en diclorometano para obtener FK-960.
-
Método de Nitrosación y Condensación
Paso 1: Nitrosación de piperazina con nitrito de sodio y ácido clorhídrico en agua, seguida de la condensación con cloruro de benciloxcarbonilo usando hidróxido de sodio para producir 1-(benciloxcarbonil)-4-nitrosopiperazina.
Paso 2: Reducción de 1-(benciloxcarbonil)-4-nitrosopiperazina con zinc y ácido acético/agua para producir el derivado amino correspondiente.
Paso 3: Acilación del derivado amino con cloruro de 4-fluorobenzoílo y trietilamina en diclorometano para obtener N-(4-(benciloxcarbonil)piperazin-1-il)-4-fluorobenzamida.
Paso 4: Desprotección con ácido bromhídrico en ácido acético para producir N-(1-piperazinil)-4-fluorobenzamida.
Paso 5: Acetilación con anhídrido acético e hidróxido de sodio en agua para producir FK-960.
Análisis De Reacciones Químicas
FK-960 se somete a varias reacciones químicas, incluyendo:
Oxidación: FK-960 se puede oxidar bajo condiciones específicas para formar los productos oxidados correspondientes.
Reducción: Las reacciones de reducción pueden convertir FK-960 en sus formas reducidas.
Sustitución: FK-960 puede sufrir reacciones de sustitución, particularmente involucrando la porción de fluorobenzamida.
Acilación: FK-960 se puede acilar para formar derivados con diferentes grupos acilo.
Los reactivos comunes utilizados en estas reacciones incluyen cloruro de acetilo, piridina, zinc, ácido acético, nitrito de sodio, ácido clorhídrico, cloruro de benciloxcarbonilo, hidróxido de sodio, trietilamina, diclorometano, ácido bromhídrico y anhídrido acético .
Comparación Con Compuestos Similares
FK-960 es único en su capacidad de mejorar la neurotransmisión colinérgica y revertir la reducción del flujo sanguíneo cerebral. Los compuestos similares incluyen:
Donepezil: Otro inhibidor de la colinesterasa utilizado en el tratamiento de la enfermedad de Alzheimer.
Rivastigmina: Un inhibidor de la colinesterasa que mejora la neurotransmisión colinérgica.
Galantamina: Un inhibidor de la colinesterasa con efectos similares de mejora cognitiva.
En comparación con estos compuestos, FK-960 ha mostrado una capacidad única para restaurar las respuestas del flujo sanguíneo cerebral abolidas por la estimulación sensorial .
Propiedades
IUPAC Name |
N-(4-acetylpiperazin-1-yl)-4-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN3O2/c1-10(18)16-6-8-17(9-7-16)15-13(19)11-2-4-12(14)5-3-11/h2-5H,6-9H2,1H3,(H,15,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTOKQKWTUYYVAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)NC(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50158424 | |
| Record name | FK 960 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50158424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133920-70-4 | |
| Record name | FK 960 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133920704 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FK-960 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06465 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | FK 960 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50158424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FK-960 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60MMJ100ZX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


